2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione
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Overview
Description
2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the synthesis of 5-bromo-2-hydroxyacetophenone, which is then subjected to further reactions to introduce the dichloroisoindole moiety.
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Synthesis of 5-bromo-2-hydroxyacetophenone
Starting Materials:
p-Bromophenol and acetyl chloride.Reaction Conditions: The reaction is carried out in the presence of aluminum chloride at elevated temperatures (around 130°C) for a couple of hours.
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Formation of this compound
Intermediate Steps: The intermediate 5-bromo-2-hydroxyacetophenone undergoes further reactions, including halogenation and cyclization, to form the final product.
Reaction Conditions: These steps often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The presence of halogen and hydroxyl groups allows the compound to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: Shares the brominated phenyl structure but lacks the dichloroisoindole moiety.
5-Bromo-2-hydroxybenzophenone: Contains a brominated phenyl group and a ketone functional group but differs in overall structure.
Uniqueness
2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione is unique due to the combination of bromine, chlorine, and hydroxyl groups within the isoindole framework
Properties
Molecular Formula |
C14H6BrCl2NO3 |
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Molecular Weight |
387.0 g/mol |
IUPAC Name |
2-(5-bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione |
InChI |
InChI=1S/C14H6BrCl2NO3/c15-6-1-2-12(19)11(3-6)18-13(20)7-4-9(16)10(17)5-8(7)14(18)21/h1-5,19H |
InChI Key |
VLQYMOYPSKYLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)O |
Origin of Product |
United States |
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